molecular formula C19H19ClN2 B1234859 UNII-5QD6M7UPG6 CAS No. 39051-50-8

UNII-5QD6M7UPG6

Cat. No.: B1234859
CAS No.: 39051-50-8
M. Wt: 310.8 g/mol
InChI Key: KGRYJYZBJQLPFW-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RMI 81,582, also known as 2-chloro-11-(3-dimethylaminopropylidene) morphanthridene, is a novel antipsychotic agent. It has been studied for its potential to treat schizophrenia and other psychotic disorders. This compound is notable for its clozapine-like action, which suggests it may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotic medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for RMI 81,582 have not been extensively documented. Given its potential as an antipsychotic agent, it is likely that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under Good Manufacturing Practices (GMP) guidelines.

Chemical Reactions Analysis

Types of Reactions

RMI 81,582 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various derivatives of RMI 81,582 with modified functional groups. These derivatives can have different pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

RMI 81,582 exerts its effects by interacting with dopamine and serotonin receptors in the brain. It has a high affinity for dopamine D1 and D2 receptors, as well as serotonin 5-HT2 receptors. The compound’s action on these receptors helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The pattern of serum prolactin response and the absence of extrapyramidal side effects suggest that RMI 81,582 may have a clozapine-like action .

Comparison with Similar Compounds

RMI 81,582 is similar to other antipsychotic agents, such as clozapine and haloperidol, in terms of its receptor binding profile. it is unique in its ability to produce antipsychotic effects without causing significant extrapyramidal side effects. Similar compounds include:

RMI 81,582’s unique receptor binding profile and its potential to offer therapeutic benefits without severe side effects make it a promising candidate for further research and development in the field of antipsychotic medications.

Properties

CAS No.

39051-50-8

Molecular Formula

C19H19ClN2

Molecular Weight

310.8 g/mol

IUPAC Name

(3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+

InChI Key

KGRYJYZBJQLPFW-CAOOACKPSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl

58441-90-0

Synonyms

2-chloro-11-(3-dimethylaminopropylidene)morphanthridine
RMI 81,582
RMI 81,582, (E)-isomer
RMI 81,582, (Z)-isomer
RMI 81582

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.